PROTAC ERR -

PROTAC ERR

Catalog Number: EVT-8327737
CAS Number:
Molecular Formula: C47H50F6N6O7S
Molecular Weight: 957.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC ERR typically employs a convergent approach, where two fragments are synthesized separately before being linked together. The first step involves creating a ligand that targets ERα, while the second involves synthesizing an E3 ligase recognition motif, commonly derived from proteins such as von Hippel-Lindau (VHL) or cereblon .

One prominent method used in synthesizing PROTAC ERR is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient linking of the azide-modified estrogen response element (ERE) with a terminal alkyne-modified small molecule like VH032. This reaction has been shown to yield high efficiency and selectivity, crucial for maintaining biological activity .

The synthesis process also involves various purification and characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data
PROTAC ERR features a unique molecular architecture that includes an estrogen response element which binds to ERα and a small molecule ligand that recruits E3 ligases. The general structure consists of:

  • Warhead: A ligand specific to ERα.
  • Linker: A flexible segment connecting the warhead to the E3 ligase recognition motif.
  • E3 Ligase Recognition Motif: Typically derived from VHL or similar proteins.

The precise molecular formula and structure data can vary depending on specific modifications made during synthesis, but they generally adhere to a framework that promotes effective binding and degradation .

Chemical Reactions Analysis

Reactions and Technical Details
The primary chemical reaction involved in the action of PROTAC ERR is the formation of a ternary complex between ERα, the PROTAC, and an E3 ligase. Upon binding, this complex facilitates the transfer of ubiquitin molecules from an E1 enzyme to ERα via E2 enzymes, leading to polyubiquitination. This process marks ERα for degradation by the proteasome .

Additionally, studies have indicated that metabolic stability is crucial; unstable linkers can produce metabolites that interfere with PROTAC efficacy by competing with the full compound for binding sites on ERα .

Mechanism of Action

Process and Data
The mechanism of action for PROTAC ERR involves several key steps:

  1. Binding: The warhead binds to ERα while simultaneously recruiting an E3 ligase through its recognition motif.
  2. Complex Formation: This dual binding forms a ternary complex that brings ERα into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin chains onto ERα, marking it for proteasomal degradation.
  4. Degradation: Once tagged, ERα is recognized and degraded by the proteasome, effectively reducing its levels in cells.

This mechanism allows for selective degradation of target proteins without affecting other cellular components, offering a significant advantage over traditional inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of PROTAC ERR include:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may exhibit variable solubility in aqueous environments depending on its specific modifications.
  • Stability: Stability can be affected by environmental factors such as pH and temperature; thus, careful consideration is given during formulation.

Chemical properties include:

  • Molecular Weight: Varies based on specific structural modifications but generally falls within a range conducive to cellular penetration.
  • Reactivity: The presence of functional groups allows for specific interactions with target proteins and E3 ligases.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy provide insights into structural integrity and purity .

Applications

Scientific Uses
PROTAC ERR has significant applications in cancer research, particularly for treating estrogen receptor-positive breast cancers. By selectively degrading ERα, this compound presents a novel therapeutic strategy that could overcome resistance mechanisms associated with conventional hormone therapies. In vitro studies have demonstrated its efficacy in degrading ERα in cancer cell lines, highlighting its potential as a targeted treatment option .

Introduction to PROTAC Technology and ERR as a Therapeutic Target

Evolution of Targeted Protein Degradation: From Occupancy-Driven to Event-Driven Pharmacology

The landscape of therapeutic intervention has undergone a fundamental transformation with the emergence of proteolysis-targeting chimera technology, representing a shift from traditional occupancy-driven pharmacology to innovative event-driven pharmacology. Traditional small molecule inhibitors function through continuous binding to active sites on target proteins, requiring sustained high drug concentrations to maintain therapeutic efficacy—an approach constrained by pharmacokinetic limitations and susceptibility to resistance mechanisms [2] [6]. In contrast, proteolysis-targeting chimera molecules operate through a catalytic mechanism, recruiting the ubiquitin-proteasome system to induce selective protein degradation. This heterobifunctional architecture comprises three elements: a ligand binding the protein of interest, a ligand recruiting an E3 ubiquitin ligase, and a chemical linker facilitating ternary complex formation [2] [6]. Upon complex formation, the protein of interest undergoes polyubiquitination and subsequent proteasomal degradation, enabling proteolysis-targeting chimera molecules to act catalytically and degrade multiple target molecules per therapeutic unit [6]. This mechanistic distinction confers several pharmacological advantages, including activity at sub-stoichiometric concentrations, potential efficacy against resistant targets, and extended pharmacodynamic effects persisting beyond drug clearance [2] [4]. The evolution of this technology has progressed from peptide-based first-generation molecules with limited cell permeability to entirely small-molecule-based proteolysis-targeting chimera that maintain efficient cellular uptake while achieving potent degradation across diverse target classes [2].

Table: Pharmacological Comparison of Therapeutic Modalities

ParameterTraditional InhibitorsPROTAC Degraders
MechanismOccupancy-driven inhibitionEvent-driven degradation
Dosing RequirementSustained high concentrationsSub-stoichiometric catalytic activity
Target VulnerabilitySusceptible to mutations/overexpressionResistant to target amplification
Undruggable TargetsLimited applicabilityExpanded potential
PharmacodynamicsDuration tied to PK exposureExtended effects beyond PK profile
Resistance MechanismTarget mutation commonRequires complete protein resynthesis

Role of Estrogen Receptor-Related Receptors in Oncogenic Signaling and Metabolic Regulation

The estrogen receptor-related receptor family constitutes orphan nuclear receptors with significant implications in cancer pathophysiology, particularly regarding metabolic reprogramming. Comprising three isoforms (estrogen receptor-related receptor α, estrogen receptor-related receptor β, and estrogen receptor-related receptor γ), these transcription factors share structural homology with estrogen receptors but function independently of estrogenic ligands [1]. Estrogen receptor-related receptor α emerges as the most extensively characterized isoform in oncology, demonstrating overexpression across diverse malignancies including breast, prostate, colorectal, and ovarian cancers, where its expression correlates with aggressive phenotypes and poor clinical outcomes [1] [9]. Functionally, estrogen receptor-related receptor α serves as a master regulator of cellular energy metabolism through transcriptional control of genes governing mitochondrial biogenesis, oxidative phosphorylation, and nutrient utilization pathways [1] [5]. This regulatory function operates primarily via interaction with the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha, forming the peroxisome proliferator-activated receptor gamma coactivator 1-alpha/estrogen receptor-related receptor α axis that coordinates the expression of metabolic genes including those encoding components of the electron transport chain, tricarboxylic acid cycle enzymes, and fatty acid oxidation machinery [1].

The oncogenic significance of estrogen receptor-related receptor α extends beyond metabolic regulation to encompass direct involvement in proliferative signaling networks. Estrogen receptor-related receptor α transcriptionally activates mitogen-activated protein kinase signaling components and modulates phosphoinositide 3-kinase/mammalian target of rapamycin pathway activity, creating feedforward loops that sustain cancer cell proliferation [1] [9]. Furthermore, estrogen receptor-related receptor α exhibits reciprocal crosstalk with established oncogenes including cellular myelocytomatosis oncogene and hypoxia-inducible factor 1α, thereby integrating environmental cues with metabolic adaptations [1]. Under hypoxic conditions characteristic of solid tumor microenvironments, estrogen receptor-related receptor α cooperates with hypoxia-inducible factor 1α to enhance glycolytic flux by promoting expression of glucose transporters and glycolytic enzymes, thereby supporting the Warburg effect [1] [5]. This multifaceted involvement in both metabolic reprogramming and oncogenic signaling positions estrogen receptor-related receptor α as a compelling molecular target in cancer therapeutics.

Table: Metabolic Pathways Regulated by Estrogen Receptor-Related Receptor α in Cancer

Metabolic PathwayTarget GenesFunctional Outcome
Mitochondrial BiogenesisTFAM, NRF1, COX5BEnhanced oxidative capacity
Fatty Acid OxidationCPT1B, MCAD, LCADLipid-derived energy production
Tricarboxylic Acid CycleIDH3A, SDHB, MDH2Metabolic intermediate generation
GlycolysisGLUT1, HK2, LDHAAerobic glycolysis promotion
GlutaminolysisSLC1A5, GLS1Alternative carbon source utilization

Rationale for Targeting Estrogen Receptor-Related Receptor via Proteolysis-Targeting Chimera: Addressing Undruggability and Resistance Mechanisms

The pursuit of estrogen receptor-related receptor α inhibitors has confronted substantial challenges rooted in structural and functional characteristics that render this target "undruggable" through conventional approaches. Unlike canonical nuclear receptors with well-defined ligand-binding pockets, estrogen receptor-related receptor α possesses an unusually small and hydrophobic ligand-binding domain that impedes high-affinity interactions with small molecules [1] [4]. This structural constraint has limited the development of traditional inhibitors, with existing compounds such as diethylstilbestrol and XCT790 demonstrating inadequate binding affinity, poor selectivity, and unfavorable pharmacokinetic properties [1]. Furthermore, the functional redundancy among estrogen receptor-related receptor isoforms and their engagement in protein-protein interaction networks with coactivators complicate selective pharmacological intervention [9]. These limitations necessitate alternative targeting strategies that circumvent the constraints of occupancy-driven inhibition.

Proteolysis-targeting chimera technology presents a promising solution to estrogen receptor-related receptor α's undruggability by exploiting protein-protein interaction interfaces rather than enzymatic pockets for target engagement. The structural flexibility of proteolysis-targeting chimera molecules enables utilization of ligands with suboptimal inhibitory potency but sufficient binding affinity, effectively converting weak binders into potent degraders [4] [9]. This approach proves particularly advantageous for transcription factors like estrogen receptor-related receptor α, where functional ablation through degradation offers superior efficacy compared to inhibition, as it eliminates both enzymatic and scaffolding functions [6] [9]. Preclinical validation of this strategy emerged with the development of the first estrogen receptor-related receptor α-targeted proteolysis-targeting chimera employing a diethylstilbestrol-derived ligand coupled to a von Hippel-Lindau E3 ligase recruiter, which achieved nanomolar-range degradation efficiency and suppression of estrogen receptor-related receptor α-dependent transcriptional programs in breast cancer models [4].

Beyond addressing intrinsic undruggability, proteolysis-targeting chimera-mediated degradation offers compelling advantages for overcoming resistance mechanisms that limit conventional targeted therapies. Estrogen receptor-related receptor α amplification and overexpression represent common adaptive responses in cancer cells exposed to metabolic stress or targeted agents [1] [9]. Traditional inhibitors frequently fail against overexpressed targets due to insufficient target coverage, whereas proteolysis-targeting chimera maintain efficacy against amplified targets since their catalytic mechanism enables depletion of excess protein [6]. Additionally, acquired resistance to kinase inhibitors often involves point mutations that impair drug binding while preserving catalytic function—a scenario effectively circumvented by proteolysis-targeting chimera that recognize alternative binding epitopes unaffected by such mutations [6]. The event-driven pharmacology of proteolysis-targeting chimera thus represents a promising strategy to address the persistent challenge of therapeutic resistance in oncology.

Table: Advantages of PROTAC-Mediated ERR Targeting vs. Traditional Inhibition

ChallengeTraditional InhibitorsPROTAC Degraders
Undruggable PocketLimited binding affinityUtilize suboptimal binders
Target OverexpressionReduced efficacyMaintain catalytic degradation
Point MutationsBinding interferenceTarget alternative epitopes
Scaffolding FunctionNot affectedComplete functional elimination
Transcriptional RegulationPartial suppressionAbrogate transcriptional network

Properties

Product Name

PROTAC ERR

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[[(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C47H50F6N6O7S

Molecular Weight

957.0 g/mol

InChI

InChI=1S/C47H50F6N6O7S/c1-27-40(67-26-57-27)30-12-9-28(10-13-30)23-56-43(63)36-21-34(60)24-59(36)44(64)41(45(2,3)4)58-39(61)8-6-7-17-55-42(62)32(22-54)18-29-11-16-37(38(19-29)65-5)66-25-31-14-15-33(46(48,49)50)20-35(31)47(51,52)53/h9-16,18-20,26,34,36,41,60H,6-8,17,21,23-25H2,1-5H3,(H,55,62)(H,56,63)(H,58,61)/b32-18+/t34-,36+,41-/m1/s1

InChI Key

POTUUCUOBIVSIX-BDUCEWPUSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.